1,2,4-Triazole Scaffold Retains CYP51 Pharmacophore vs. 1,2,3-Triazole Regioisomer
The 1,2,4-triazole ring is the established core pharmacophore for inhibition of fungal cytochrome P450 14α-demethylase (CYP51), a mechanism exploited by clinical azole antifungals including fluconazole and voriconazole [1]. The nitrogen atom at position 4 of the 1,2,4-triazole ring coordinates to the heme iron of CYP51, a binding mode not accessible to 1,2,3-triazole regioisomers [1]. The comparator 1-benzyl-4-(chloromethyl)-1H-1,2,3-triazole (CAS 70380-29-9) shares molecular formula but lacks this critical pharmacophoric feature. Direct quantitative CYP51 inhibition data for the target compound is not published; this evidence is class-level inference derived from the well-characterized 1,2,4-triazole antifungal scaffold [1].
| Evidence Dimension | CYP51 pharmacophore presence (structural determinant) |
|---|---|
| Target Compound Data | 1,2,4-triazole ring present; N4 nitrogen available for heme-iron coordination |
| Comparator Or Baseline | 1-Benzyl-4-(chloromethyl)-1H-1,2,3-triazole (CAS 70380-29-9); 1,2,3-triazole ring lacks N4 heme-coordination geometry |
| Quantified Difference | Qualitative pharmacophore difference; no direct IC50 comparison available |
| Conditions | Structural and mechanistic analysis from published CYP51-azole co-crystal structures (class-level) |
Why This Matters
For antifungal lead development, the 1,2,4-triazole regioisomer is the only choice that preserves the CYP51 binding mechanism; the 1,2,3-triazole analog is not a substitute.
- [1] Xu K, Huang L, Xu Z, Wang Y, Bai G, Wu Q, Wang X, Yu S, Jiang Y. (2015). Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. Drug Design, Development and Therapy, 9: 1459–1467. View Source
